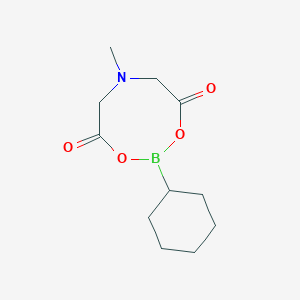
Naloxon-3-glucuronid
Übersicht
Beschreibung
Naloxone-3-glucuronide is a metabolite of naloxone . Naloxone is a pure opioid antagonist and, when taken at recommended doses, has no physiological effects in the absence of an opioid agonist . Naloxone-3-glucuronide can be used for the assay of naloxone metabolites .
Molecular Structure Analysis
Naloxone-3-glucuronide has a molecular weight of 503.50 and a chemical formula of C25H29NO10 . It contains a total of 70 bonds, including 41 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, and various ring structures .Chemical Reactions Analysis
Naloxone primarily undergoes glucuronidation to form naloxone-3-glucuronide . The specific chemical reactions involving Naloxone-3-glucuronide are not detailed in the retrieved sources.Physical And Chemical Properties Analysis
Naloxone-3-glucuronide has a molecular weight of 503.50 and a chemical formula of C25H29NO10 . Further physical and chemical properties are not detailed in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Behandlung von Opioid-Überdosierungen
Naloxon-3-glucuronid ist ein Metabolit von Naloxon, einem von der Weltgesundheitsorganisation (WHO) als unentbehrlich eingestuften Medikament, das die erste Wahl bei der Behandlung der durch Opioide verursachten Atemdepression ist . Es wirkt durch kompetitive Verdrängung von Opioidagonisten am μ-Opioidrezeptor (MOR). Seine Wirkung hängt von den pharmakologischen Eigenschaften des Opioidagonisten ab, wie z. B. der Dissoziationsrate vom MOR-Rezeptor und der Konstitution des Opfers .
Pharmakokinetische Forschung
This compound wurde in der pharmakokinetischen Forschung eingesetzt. Beispielsweise haben Papathanasiou et al. ein pharmakokinetisches Modell entwickelt, das die Pharmakokinetik von Naloxon und this compound nach hochdosierter intranasaler zielgesteuerter Infusion bei gesunden Probanden charakterisierte .
Morphin-Antagonismus
Es wurde gezeigt, dass this compound die durch Morphin induzierte Reduktion des luminalen Ausflusses innerhalb von 10 Minuten auf den Ausgangswert zurückführt . Dies deutet darauf hin, dass es als potenter Antagonist für Morphin eingesetzt werden könnte, insbesondere bei Überdosierungen.
Gastrointestinale Motilitätsforschung
In der Forschung zur gastrointestinalen Motilität hat sich gezeigt, dass this compound die durch Morphin induzierte Reduktion des luminalen Ausflusses im isolierten Rattenkolon umkehrt . Dies deutet darauf hin, dass es in der Forschung zur opioidinduzierten Verstopfung und anderen gastrointestinalen Nebenwirkungen von Opioiden eingesetzt werden könnte.
Assay von Naloxon-Metaboliten
This compound kann für den Assay von Naloxon-Metaboliten verwendet werden . Dies macht es nützlich in der Forschung zum Metabolismus von Naloxon und anderen ähnlichen Verbindungen.
Peripher restringierter Opioid-Antagonist
This compound ist ein hochpolares Naloxon-Derivat, das peripher die motilitätsmindernde Wirkung von Morphin im perfundierten isolierten Rattenkolon antagonisiert . Es ist stabil und passiert nicht die Kolon-Mukosa-Blutbarriere , wodurch es zu einem potenziell nützlichen Werkzeug in der Forschung zu peripheren Opioidrezeptoren wird.
Wirkmechanismus
Target of Action
Naloxone-3-glucuronide, like its parent compound Naloxone, primarily targets the μ-opioid receptors (MOR) in the body . These receptors play a crucial role in the analgesic effects of opioids and are also involved in the adverse effects of opioids, such as respiratory depression and constipation .
Mode of Action
Naloxone-3-glucuronide acts by competitively displacing opioid agonists at the μ-opioid receptor . This displacement is dependent on the pharmacological characteristics of the opioid agonist, such as its dissociation rate from the MOR receptor . By acting as an inverse agonist, Naloxone-3-glucuronide causes the rapid removal of any other drugs bound to these receptors .
Biochemical Pathways
The primary biochemical pathway affected by Naloxone-3-glucuronide is the opioid signaling pathway. By displacing opioid agonists from the μ-opioid receptor, Naloxone-3-glucuronide blocks the downstream effects of opioid signaling . This includes the inhibition of adenylate cyclase, decreased cAMP production, and reduced neuronal excitability . Additionally, Naloxone-3-glucuronide may also influence the Toll-Like Receptor 4 (TLR4) pathway, which is involved in the innate immune response .
Pharmacokinetics
Naloxone-3-glucuronide, similar to Naloxone, is rapidly eliminated due to high clearance . The half-life of Naloxone is between 60 to 120 minutes . The major routes for administration are intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50%, and the time to maximum concentration (Tmax) is 15 to 30 minutes . The duration of action of 1 mg intravenous is 2 hours, possibly longer by intramuscular and intranasal administration .
Result of Action
The primary result of Naloxone-3-glucuronide’s action is the reversal of opioid-induced effects. By displacing opioid agonists from the μ-opioid receptor, Naloxone-3-glucuronide can rapidly restore normal breathing in a person if their breathing has slowed or stopped because of an opioid overdose . It is also able to reverse the morphine-induced delay of colonic transit time in humans .
Action Environment
The action, efficacy, and stability of Naloxone-3-glucuronide can be influenced by various environmental factors. For instance, the presence of other opioid agonists in the body can affect the displacement activity of Naloxone-3-glucuronide at the μ-opioid receptor . Additionally, the route of administration can also impact the onset and duration of its action .
Safety and Hazards
Naloxone-3-glucuronide is used for the assay of naloxone metabolites . A safety data sheet for naloxone suggests that there may be mild irritation at the site of contact, irritation and redness in the eyes, irritation of the throat if ingested, and irritation of the throat with a feeling of tightness in the chest if inhaled .
Zukünftige Richtungen
Intranasal administration of naloxone is effective in the treatment of opioid overdose when intravenous administration is impossible or undesirable . Naloxone is a World Health Organization (WHO)-listed essential medicine and is the first choice for treating the respiratory depression of opioids, also by lay-people witnessing an opioid overdose .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO10/c1-2-8-26-9-7-24-15-11-3-4-13(34-23-18(30)16(28)17(29)20(36-23)22(31)32)19(15)35-21(24)12(27)5-6-25(24,33)14(26)10-11/h2-4,14,16-18,20-21,23,28-30,33H,1,5-10H2,(H,31,32)/t14-,16+,17+,18-,20+,21+,23-,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNCSJRHACUJL-JXOQMJNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22135-79-1 | |
| Record name | Naloxone-3-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022135791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NALOXONE-3-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86O922U8J0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512816.png)
![6-Methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512817.png)
![2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512819.png)
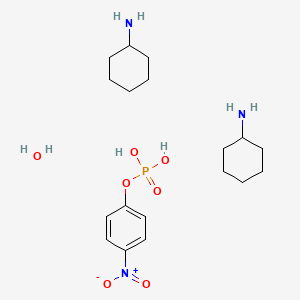

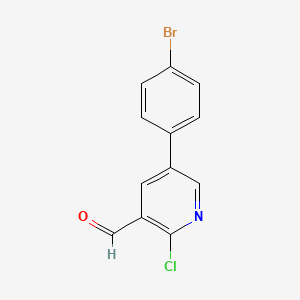
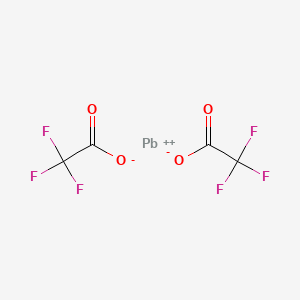
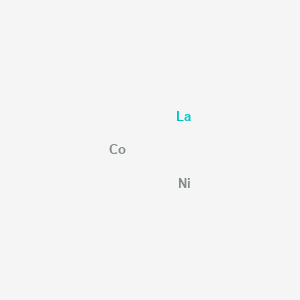
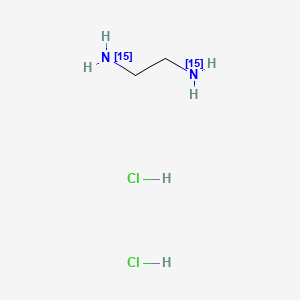
![2,2-dimethylpropanoic acid;methylbenzene;rhodium;tris[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B1512835.png)
